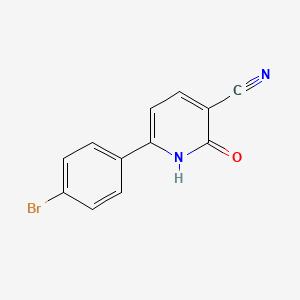

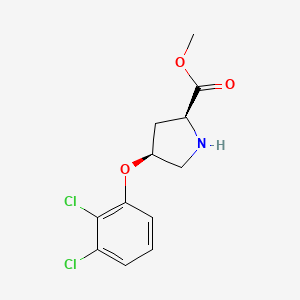

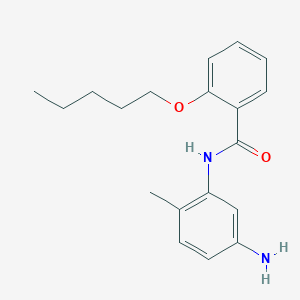

1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Overview

Description

The compound “1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid” is likely to be a derivative of dichlorophenylacetic acid . Dichlorophenylacetic acid is a compound that has been used in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods .Molecular Structure Analysis

The molecular structure of “this compound” would likely be similar to that of dichlorophenylacetic acid .Scientific Research Applications

Synthesis Techniques

- Ultrasound Irradiation Synthesis : A study by Machado et al. (2011) describes the efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, significantly reducing reaction times and achieving yields of 71-92% (Machado et al., 2011).

Chemical Synthesis and Derivatives

- Creation of Pyrazole Derivatives : Beck et al. (1988) focused on synthesizing 1-aryl-1H-pyrazolecarbonitriles and related derivatives, noting their application as chemical hybridizing agents in wheat and barley (Beck et al., 1988).

- Functionalization Reactions : Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives, highlighting the versatility of these compounds in various chemical reactions (Yıldırım et al., 2005).

Advanced Chemical Characterization

- Crystallographic Analysis : Kumarasinghe et al. (2009) synthesized and analyzed 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid using single-crystal X-ray analysis, demonstrating the importance of accurate structural determination in complex organic compounds (Kumarasinghe et al., 2009).

Synthesis Improvement

- Improved Synthesis Method : Dong (2011) improved the yield of 1H-pyrazole-4-carboxylic acid, indicating advancements in synthesis efficiency and yield optimization (Dong, 2011).

Molecular Modifications and Biological Activity

- Antibacterial Activities : Bildirici et al. (2007) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities, demonstrating the potential biological applications of these compounds (Bildirici et al., 2007).

Theoretical and Experimental Studies

- Combined Theoretical and Experimental Approach : Yıldırım and Kandemirli (2006) combined theoretical and experimental methods to study the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives, highlighting the importance of integrating different approaches for comprehensive understanding (Yıldırım & Kandemirli, 2006).

Optical and Morphological Properties

- Thin Film Synthesis and Characterization : Cetin et al. (2018) synthesized a novel oligo-pyrazole-based thin film, analyzing its optical and morphological properties, which could have implications in optoelectronic applications (Cetin et al., 2018).

Biochemical Analysis

Biochemical Properties

1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses. By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound binds to the active sites of enzymes, inhibiting their catalytic activity and preventing the formation of reaction products . For example, by binding to the active site of COX, this compound inhibits the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound exhibits anti-inflammatory and analgesic effects without significant toxicity. At higher doses, it can cause adverse effects, such as gastrointestinal irritation, liver toxicity, and renal dysfunction. The threshold for these toxic effects varies among different animal species, and careful dose optimization is required to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions increase the solubility of the compound, facilitating its excretion through urine and bile. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, such as organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs). Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to tissue components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal (NLS) can direct this compound to the nucleus, where it can interact with transcription factors and modulate gene expression. Similarly, mitochondrial targeting signals can direct this compound to the mitochondria, affecting mitochondrial function and energy production.

properties

IUPAC Name |

1-(2,4-dichlorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-7-1-2-9(8(12)3-7)14-5-6(4-13-14)10(15)16/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVDXAMDPPHMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B1437513.png)

![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1437517.png)

![[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437521.png)

![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)